Benzyl 4-bromo-2-fluorophenethylcarbamate Benzyl 4-bromo-2-fluorophenethylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18074514
InChI: InChI=1S/C16H15BrFNO2/c17-14-7-6-13(15(18)10-14)8-9-19-16(20)21-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20)
SMILES:
Molecular Formula: C16H15BrFNO2
Molecular Weight: 352.20 g/mol

Benzyl 4-bromo-2-fluorophenethylcarbamate

CAS No.:

Cat. No.: VC18074514

Molecular Formula: C16H15BrFNO2

Molecular Weight: 352.20 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-bromo-2-fluorophenethylcarbamate -

Specification

Molecular Formula C16H15BrFNO2
Molecular Weight 352.20 g/mol
IUPAC Name benzyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate
Standard InChI InChI=1S/C16H15BrFNO2/c17-14-7-6-13(15(18)10-14)8-9-19-16(20)21-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20)
Standard InChI Key YZCJAGXXKAHPLA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCCC2=C(C=C(C=C2)Br)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Benzyl 4-bromo-2-fluorophenethylcarbamate is defined by the systematic name benzyl N-(4-bromo-2-fluorophenethyl)carbamate. Its molecular formula C16H15BrFNO2\text{C}_{16}\text{H}_{15}\text{BrFNO}_2 indicates the presence of:

  • A benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) linked to a carbamate moiety.

  • A phenethyl chain substituted with bromine at the para-position and fluorine at the ortho-position relative to the carbamate nitrogen.

  • A carbamate functional group (NHCO2\text{NHCO}_2) bridging the benzyl and phenethyl components .

The compound’s structure is characterized by orthogonal substituents (bromine and fluorine) that influence electronic and steric interactions, enabling regioselective reactions in synthetic pathways.

Physical and Chemical Properties

Limited experimental data are available for this compound, but its properties can be inferred from analogous bromo-fluoro aromatic systems :

PropertyValue/DescriptionSource
Molecular Weight352.20 g/mol
Purity98% (typical commercial grade)
Boiling PointNot reported
Storage ConditionsStandard laboratory conditions (room temp)
SolubilityLikely soluble in polar aprotic solvents

The bromine atom enhances electrophilic substitution reactivity, while the fluorine atom exerts electron-withdrawing effects, stabilizing adjacent charges and directing subsequent reactions .

Synthesis and Manufacturing

Industrial Production and Availability

Commercial suppliers offer the compound in research quantities:

QuantityPrice (USD)Lead TimePurity
1 g715.001–3 weeks98%
5 g2715.001–3 weeks98%

These metrics reflect its niche application and specialized manufacturing requirements .

Applications in Chemical Research

Role as an Organic Building Block

Benzyl 4-bromo-2-fluorophenethylcarbamate is primarily employed in:

  • Peptide Mimetics: The carbamate group mimics peptide bonds, enabling studies on protease resistance or bioisosteric replacements.

  • Cross-Coupling Reactions: The bromine atom facilitates Suzuki-Miyaura or Ullmann couplings for introducing aryl groups .

  • Fluorine Chemistry: The fluorine substituent aids in modulating electronic properties and metabolic stability in drug candidates .

Pharmaceutical Relevance

While direct biological data are unavailable, structurally related carbamates are explored for:

  • Kinase Inhibition: Bromine’s bulk and fluorine’s electronegativity enhance target binding in kinase inhibitors.

  • Antimicrobial Agents: Halogenated aromatics exhibit broad-spectrum activity against resistant pathogens .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR profiles would resolve the benzyl, phenethyl, and substituent environments.

  • LC-MS: High-resolution mass spectrometry confirms molecular ion peaks (m/zm/z 352.20) and fragmentation patterns .

  • HPLC: Purity assessment via reverse-phase chromatography with UV detection at 254 nm .

Crystallographic Data

No single-crystal X-ray data are reported, but computational modeling (e.g., DFT) could predict bond lengths and angles for the bromo-fluoro-substituted aromatic system .

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